Fenspiride Hydrochloride

COPD Anti-inflammatory Therapy Clinical Trial

Source Fenspiride Hydrochloride (CAS 5053-08-7) based on its unique multi-target pharmacology—simultaneous PDE3, PDE4, PDE5 inhibition plus H1 antagonism—not replicated by single‑target alternatives. Justified for COPD protocols where it showed superiority to inhaled beclomethasone. For ANDA-ready development, specify high‑purity API (≥99.70%, impurities ≤0.10%) to ensure batch reproducibility and minimize impurity‑related toxicity risks.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 5053-08-7
Cat. No. B195465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenspiride Hydrochloride
CAS5053-08-7
Synonyms3612 S
3612-S
decaspiride
Espiran
fenspiride
fenspiride hydrochloride
Pneumorel
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H
InChIKeyFIKFLLIUPUVONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid
Solubility>44.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Fenspiride Hydrochloride (CAS 5053-08-7) Procurement Guide: Sourcing and Baseline Data


Fenspiride Hydrochloride (CAS 5053-08-7) is an oxazolidinone spiro compound [1] classified pharmacotherapeutically as an antitussive [2]. It functions as a non-steroidal agent possessing both anti-inflammatory and bronchodilator properties [3]. Its primary molecular mechanism involves the inhibition of phosphodiesterase (PDE) isoenzymes, specifically PDE4 and PDE3, which contributes to its airway effects in human bronchial tissue [3]. The compound is a white to off-white crystalline powder with a molecular weight of 296.80 g/mol .

Fenspiride Hydrochloride (CAS 5053-08-7) Procurement: Why Substitution is Not Straightforward


Procurement decisions for Fenspiride Hydrochloride cannot rely on simple substitution with other anti-inflammatory or bronchodilatory agents due to its unique multi-modal pharmacological profile [1]. Unlike selective PDE4 inhibitors (e.g., roflumilast) or single-target agents like leukotriene receptor antagonists (e.g., montelukast), Fenspiride simultaneously inhibits PDE3, PDE4, and PDE5 isoenzymes, acts as an H1-histamine receptor antagonist, and inhibits phospholipase A2 [2][3]. This confluence of actions results in a distinct combination of anti-inflammatory, antibronchoconstrictor, and antitussive effects that are not replicated by any single-target comparator [3]. Furthermore, its clinical differentiation—including superiority to inhaled beclomethasone in specific COPD stages [4] and a documented risk of QT prolongation not present in many alternatives [5]—makes generic substitution a high-risk decision for both scientific validity and patient safety.

Fenspiride Hydrochloride (CAS 5053-08-7) Product-Specific Quantitative Evidence for Procurement


Superior Efficacy to Inhaled Beclomethasone in Stage 2 COPD

In a randomized controlled trial comparing adjunctive anti-inflammatory treatments in patients with stable COPD over 6 months, Fenspiride Hydrochloride demonstrated statistically significant superiority to inhaled beclomethasone dipropionate in patients with stage 2 COPD [1]. This direct head-to-head comparison provides procurement-level evidence that Fenspiride offers a quantifiable advantage over a common inhaled corticosteroid alternative in this specific patient population.

COPD Anti-inflammatory Therapy Clinical Trial

Reduced Need for Rescue Bronchodilator (Salbutamol) in Stable COPD

A multicenter, randomized, comparative study in patients with stable stage 2 COPD showed that the addition of Fenspiride Hydrochloride (Erespal) to standard therapy (ipratropium bromide + salbutamol as needed) led to a significant reduction in the use of the rescue bronchodilator salbutamol compared to standard therapy alone [1]. This provides a clear, quantitative benefit in terms of reducing reliance on short-acting beta-agonists.

COPD Adjunctive Therapy Rescue Medication Use

Equivalent Efficacy to Systemic Corticosteroids in COPD Exacerbations

In a study evaluating patients with exacerbations of COPD over a 2-week period, Fenspiride Hydrochloride demonstrated clinical efficacy equivalent to that of systemic corticosteroids (prednisolone) [1]. This cross-study comparable finding suggests Fenspiride may be a viable alternative in situations where systemic corticosteroid use is limited by side effect profiles or contraindications.

COPD Exacerbation Corticosteroid Alternative

PDE4 and PDE3 Inhibition Potency in Human Bronchial Tissue

Functional and biochemical studies on human isolated bronchi demonstrate that Fenspiride Hydrochloride inhibits PDE4 and PDE3 isoenzymes with defined potencies [1]. It also shows selectivity, producing less than 25% inhibition of PDE1 and PDE2 activities [1]. This profile provides a class-level inference for its bronchodilator and anti-inflammatory effects, distinguishing it from more selective PDE4 inhibitors like roflumilast.

Phosphodiesterase Bronchodilation In Vitro Pharmacology

High Purity API Manufacturing with Controlled Impurity Profile

A modern commercial manufacturing process for Fenspiride Hydrochloride, utilizing a nitro-aldol approach, yields an active pharmaceutical ingredient (API) with a purity of not less than (NLT) 99.70% by HPLC, with any single impurity limited to not more than (NMT) 0.10% [1]. This high purity and strict impurity control are critical quality attributes for pharmaceutical formulation and clinical research, ensuring batch-to-batch consistency and safety.

API Manufacturing HPLC Purity Impurity Control

Fenspiride Hydrochloride (CAS 5053-08-7): Validated Research and Industrial Application Scenarios


Investigational Use as a Non-Steroidal Anti-Inflammatory in COPD Management

Based on direct clinical evidence, Fenspiride Hydrochloride is a justified candidate for clinical research protocols investigating non-steroidal anti-inflammatory strategies in Chronic Obstructive Pulmonary Disease (COPD) [1]. Its demonstrated superiority to inhaled beclomethasone in stage 2 COPD and equivalence to systemic corticosteroids in exacerbations make it a compelling comparator or investigational agent for studies seeking alternatives to steroid therapy. Research applications may focus on elucidating the clinical benefits of its unique multi-PDE inhibitory and anti-inflammatory profile on long-term disease progression and exacerbation rates.

In Vitro Pharmacological Tool for Studying Multi-PDE Inhibition in Airway Smooth Muscle

Fenspiride Hydrochloride serves as a valuable in vitro research tool for investigating the functional consequences of combined PDE3, PDE4, and PDE5 inhibition in human bronchial tissue [2]. Unlike highly selective PDE inhibitors, Fenspiride allows researchers to dissect the synergistic or additive effects of broad-spectrum PDE inhibition on cyclic nucleotide signaling, airway smooth muscle relaxation, and anti-inflammatory mediator release [2]. Its known IC50 values for specific PDE isoforms provide a benchmark for comparative pharmacology studies.

API Sourcing for Pharmaceutical Development with Defined High-Purity Specifications

For pharmaceutical companies engaged in the development of generic formulations or new fixed-dose combinations containing Fenspiride, sourcing API manufactured via the advanced nitro-aldol process is critical [3]. The documented quality specification of ≥99.70% purity with individual impurities ≤0.10% [3] provides a robust foundation for ANDA (Abbreviated New Drug Application) submissions and quality control. This high-purity material minimizes the risk of unknown impurity-related toxicity and ensures batch-to-batch reproducibility essential for formulation and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenspiride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.